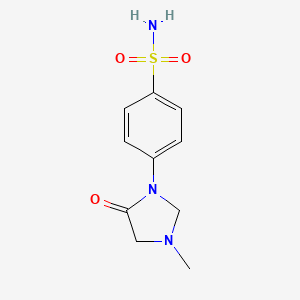
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol is a chemical compound characterized by the presence of dichloro and methyl groups on a phenyl ring, along with a dipentylamino group attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol typically involves the reaction of 2,4-dichloro-3-methylbenzaldehyde with dipentylamine in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dichloro groups.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)acetone.
Reduction: Formation of 1-(3-methylphenyl)-2-(dipentylamino)ethanol.
Substitution: Formation of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(dipentylamino)ethanol.
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(dipentylamino)ethanol
- 1-(3-Methylphenyl)-2-(dipentylamino)ethanol
- 1-(2,4-Dichloro-3-methylphenyl)-2-(diethylamino)ethanol
Uniqueness
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The dipentylamino group also contributes to its distinct properties compared to similar compounds with different alkyl groups.
Propiedades
Número CAS |
5462-67-9 |
|---|---|
Fórmula molecular |
C19H31Cl2NO |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-(2,4-dichloro-3-methylphenyl)-2-(dipentylamino)ethanol |
InChI |
InChI=1S/C19H31Cl2NO/c1-4-6-8-12-22(13-9-7-5-2)14-18(23)16-10-11-17(20)15(3)19(16)21/h10-11,18,23H,4-9,12-14H2,1-3H3 |
Clave InChI |
XZAYNBYDWJBGPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)CC(C1=C(C(=C(C=C1)Cl)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
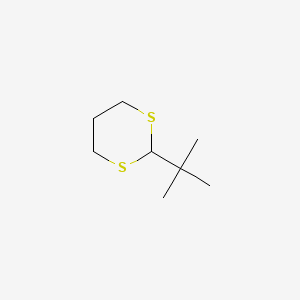
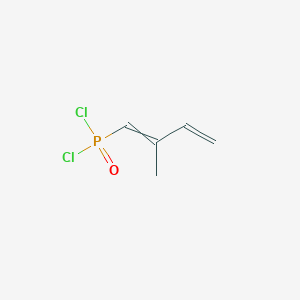


![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
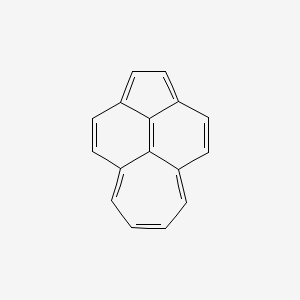
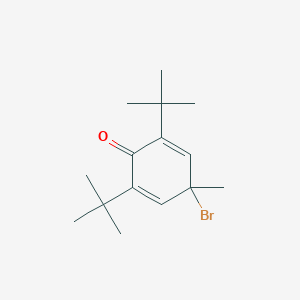
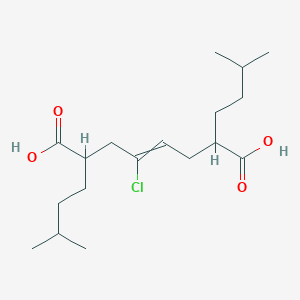
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)
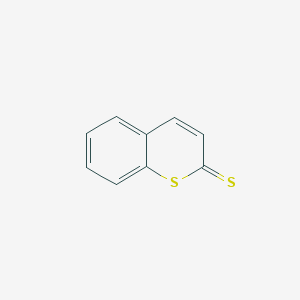
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
